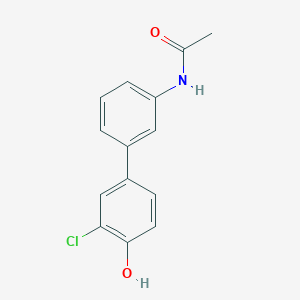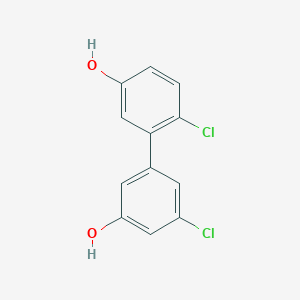
4-(3-Acetylaminophenyl)-2-chlorophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Acetylaminophenyl)-2-chlorophenol, 95% (4-AAPC) is an organic compound that is used in a variety of scientific research applications. It is a white crystalline solid that is soluble in a variety of organic solvents. 4-AAPC has a wide range of chemical and biological properties that make it an ideal compound for research.
科学的研究の応用
4-(3-Acetylaminophenyl)-2-chlorophenol, 95% has a wide range of scientific research applications. It is used as a reagent in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antibiotics. It is also used as a catalyst in the synthesis of polymers and other organic compounds. In addition, 4-(3-Acetylaminophenyl)-2-chlorophenol, 95% is used in the study of the structure and function of proteins, nucleic acids, and other biological molecules. It is also used in the study of enzyme kinetics and the development of new drugs.
作用機序
The mechanism of action of 4-(3-Acetylaminophenyl)-2-chlorophenol, 95% is not fully understood. It is thought to act as a competitive inhibitor of enzymes involved in the synthesis of proteins, nucleic acids, and other biological molecules. It is also thought to have an effect on the activity of other enzymes, such as those involved in the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Acetylaminophenyl)-2-chlorophenol, 95% are not fully understood. It is thought to have an effect on the activity of enzymes involved in the synthesis of proteins, nucleic acids, and other biological molecules. It is also thought to have an effect on the metabolism of drugs. In addition, 4-(3-Acetylaminophenyl)-2-chlorophenol, 95% has been shown to have an inhibitory effect on the growth of certain bacteria.
実験室実験の利点と制限
The advantages of using 4-(3-Acetylaminophenyl)-2-chlorophenol, 95% in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. The major limitation of 4-(3-Acetylaminophenyl)-2-chlorophenol, 95% is that it is not approved for use in humans and animals, so it cannot be used in clinical trials. In addition, 4-(3-Acetylaminophenyl)-2-chlorophenol, 95% is not very stable and can degrade over time, so it must be stored and handled carefully.
将来の方向性
The future directions for 4-(3-Acetylaminophenyl)-2-chlorophenol, 95% research include the development of new methods of synthesis, the study of its effects on enzymes involved in the synthesis of proteins and nucleic acids, the development of new drugs based on its mechanism of action, and the study of its effects on the growth of bacteria. In addition, further research is needed to understand the biochemical and physiological effects of 4-(3-Acetylaminophenyl)-2-chlorophenol, 95% and to develop new methods of using it in laboratory experiments.
合成法
4-(3-Acetylaminophenyl)-2-chlorophenol, 95% can be synthesized using a variety of methods. The most common method is to react 3-aminophenol with acetic anhydride in the presence of a base such as pyridine or sodium hydroxide. The reaction produces 4-(3-Acetylaminophenyl)-2-chlorophenol, 95% as the major product and 3-acetylaminophenol as a minor byproduct. Other methods of synthesis include the reaction of 3-aminophenol with an alkyl halide, such as ethyl bromide, in the presence of a base. This method produces 4-(3-Acetylaminophenyl)-2-chlorophenol, 95% as the major product and 3-amino-2-chlorophenol as a minor byproduct.
特性
IUPAC Name |
N-[3-(3-chloro-4-hydroxyphenyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-9(17)16-12-4-2-3-10(7-12)11-5-6-14(18)13(15)8-11/h2-8,18H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOVSVHSNMHEAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686031 |
Source


|
| Record name | N-(3'-Chloro-4'-hydroxy[1,1'-biphenyl]-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Acetylaminophenyl)-2-chlorophenol | |
CAS RN |
1261928-70-4 |
Source


|
| Record name | N-(3'-Chloro-4'-hydroxy[1,1'-biphenyl]-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95%](/img/structure/B6381475.png)



![2-Chloro-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381512.png)

![2-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381527.png)
